5-Chloro-2-hydroxy-n-propylbenzamide

描述

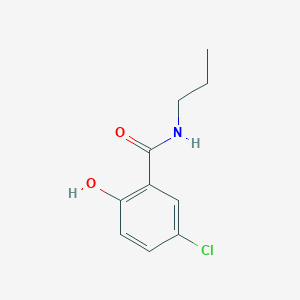

5-Chloro-2-hydroxy-n-propylbenzamide is a benzamide derivative characterized by a chloro substituent at the 5-position, a hydroxyl group at the 2-position, and an n-propyl chain attached to the amide nitrogen. This compound’s structure enables diverse intermolecular interactions, including hydrogen bonding via the hydroxyl group and hydrophobic interactions through the n-propyl chain.

属性

CAS 编号 |

6626-77-3 |

|---|---|

分子式 |

C10H12ClNO2 |

分子量 |

213.66 g/mol |

IUPAC 名称 |

5-chloro-2-hydroxy-N-propylbenzamide |

InChI |

InChI=1S/C10H12ClNO2/c1-2-5-12-10(14)8-6-7(11)3-4-9(8)13/h3-4,6,13H,2,5H2,1H3,(H,12,14) |

InChI 键 |

YHNCXEIAPYBIBR-UHFFFAOYSA-N |

SMILES |

CCCNC(=O)C1=C(C=CC(=C1)Cl)O |

规范 SMILES |

CCCNC(=O)C1=C(C=CC(=C1)Cl)O |

产品来源 |

United States |

相似化合物的比较

Comparative Analysis with Similar Compounds

Substituent Effects on Electronic and Steric Properties

5-Chloro-2-methoxy-N-(2-methylpropyl)benzamide ()

- Structure : Methoxy group at 2-position, isobutyl (2-methylpropyl) amide chain.

- Key Differences: Replacement of the hydroxyl group with methoxy eliminates hydrogen bond donation capacity, reducing solubility in polar solvents.

- Molecular Formula: C₁₂H₁₆ClNO₂.

5-Chloro-N-cyclopropyl-2-nitrobenzamide ()

- Structure : Nitro group at 2-position, cyclopropyl amide substituent.

- Key Differences : The nitro group is a strong electron-withdrawing group, increasing the compound’s acidity compared to the hydroxyl group in the target molecule. The cyclopropyl ring introduces rigidity, which may influence conformational flexibility and biological activity .

- Molecular Formula : C₁₀H₉ClN₂O₃.

5-Chloro-N,2-dihydroxybenzamide ()

- Structure : Dual hydroxyl groups at 2- and N-positions.

- Key Differences: Additional hydroxyl group enhances hydrogen bonding capacity, likely improving aqueous solubility and altering crystal packing motifs. This compound (CAS 619-57-8) may exhibit stronger intermolecular interactions than the mono-hydroxylated target molecule .

Impact of Halogen Position and Chain Length

N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide ():

- Structure : Bromo and chloro substituents at 5- and 2-positions, respectively, with a sulfonamide group.

- Comparison : Halogen positioning (ortho vs. para) influences steric and electronic effects. The sulfonamide group introduces different hydrogen-bonding and acidic properties compared to benzamide derivatives .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Molecular Formulas and Key Features

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Notable Features |

|---|---|---|---|

| This compound | C₁₀H₁₂ClNO₂ | 213.66 | Hydroxyl group for H-bonding |

| 5-Chloro-2-methoxy-N-(2-methylpropyl)benzamide | C₁₂H₁₆ClNO₂ | 253.71 | Branched chain, methoxy group |

| 5-Chloro-N-cyclopropyl-2-nitrobenzamide | C₁₀H₉ClN₂O₃ | 240.65 | Nitro group, cyclopropyl ring |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。